{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1510883-96-1
VCID: VC5854846
InChI: InChI=1S/C9H9ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2
SMILES: C1C(C2=CC=CC=C21)CS(=O)(=O)Cl
Molecular Formula: C9H9ClO2S
Molecular Weight: 216.68

{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride

CAS No.: 1510883-96-1

Cat. No.: VC5854846

Molecular Formula: C9H9ClO2S

Molecular Weight: 216.68

* For research use only. Not for human or veterinary use.

{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride - 1510883-96-1

Specification

CAS No. 1510883-96-1
Molecular Formula C9H9ClO2S
Molecular Weight 216.68
IUPAC Name 7-bicyclo[4.2.0]octa-1,3,5-trienylmethanesulfonyl chloride
Standard InChI InChI=1S/C9H9ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2
Standard InChI Key ZDPZZPGVLYKRKJ-UHFFFAOYSA-N
SMILES C1C(C2=CC=CC=C21)CS(=O)(=O)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride features a bicyclic system comprising two fused cyclohexene rings arranged in a [4.2.0] configuration. The numbering of the bicyclo system positions the bridgehead at carbon 7, where the methanesulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) is attached. This arrangement creates significant ring strain, enhancing the compound’s reactivity. The conjugated triene system within the bicyclo framework contributes to its stability and electronic properties, enabling participation in cycloaddition and electrophilic substitution reactions .

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 7-bicyclo[4.2.0]octa-1,3,5-trienylmethanesulfonyl chloride. Alternative designations include:

  • {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride

  • 7-(Methanesulfonylchloride)bicyclo[4.2.0]octa-1,3,5-triene

Synthesis and Reactivity

Synthetic Pathways

The synthesis of {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride typically involves the sulfonation of bicyclo[4.2.0]octa-1,3,5-trien-7-methanol. A common method entails reacting the alcohol precursor with methanesulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) under anhydrous conditions:

Bicyclo[4.2.0]octa-1,3,5-trien-7-methanol+CH3SO2ClEt3NBicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanesulfonylchloride+HCl\text{Bicyclo[4.2.0]octa-1,3,5-trien-7-methanol} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride + \text{HCl}

This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group is replaced by the sulfonyl chloride moiety. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid .

Reactivity Profile

The methanesulfonyl chloride group is highly electrophilic, enabling the compound to act as a sulfonating agent. Key reactions include:

  • Nucleophilic Substitution: Reaction with amines to form sulfonamides, a common motif in pharmaceuticals.

  • Cross-Coupling: Participation in Suzuki-Miyaura or Heck reactions facilitated by the aromatic bicyclic system.

  • Cycloadditions: The strained bicyclo framework can engage in Diels-Alder reactions with dienophiles, forming polycyclic structures .

Physical and Chemical Properties

Physicochemical Data

PropertyValue
Molecular FormulaC9H9ClO2S\text{C}_9\text{H}_9\text{ClO}_2\text{S}
Molecular Weight216.52 g/mol
Physical StateLiquid
Storage Conditions-20°C in airtight container
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound’s sulfonyl chloride group is pivotal in synthesizing sulfonamide drugs. For example, it can react with primary amines to yield sulfonamides, which are prevalent in antibiotics and protease inhibitors .

Material Science

Its bicyclic structure serves as a building block for rigid, thermally stable polymers. The triene system enables photo-crosslinking, useful in photoresist technologies .

Structural Analogs and Derivatives

Comparative Analysis of Bicyclo Derivatives

Compound NameMolecular FormulaFunctional GroupKey Applications
Bicyclo[4.2.0]octa-1,3,5-trien-7-methanolC9H12O\text{C}_9\text{H}_{12}\text{O}HydroxylAlcohol precursor
1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamineC9H11N\text{C}_9\text{H}_{11}\text{N}AmineDrug candidate synthesis

The methanamine derivative (PubChem CID: 12370456) lacks the sulfonyl chloride’s electrophilicity but exhibits nucleophilic character suitable for imine formation .

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